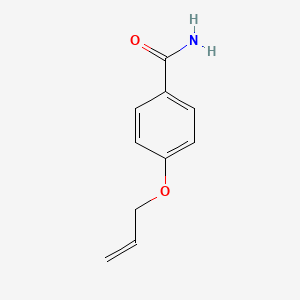![molecular formula C13H20N2OSi B2590433 1-((2-(Trimethylsilyl)éthoxy)méthyl)-1H-benzo[D]imidazole CAS No. 101226-37-3](/img/structure/B2590433.png)
1-((2-(Trimethylsilyl)éthoxy)méthyl)-1H-benzo[D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole is a compound that features a benzimidazole core with a trimethylsilyl-ethoxy-methyl substituent. This compound is known for its stability and solubility, making it a valuable intermediate in organic synthesis and various chemical applications .
Applications De Recherche Scientifique
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole has several applications in scientific research:
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been used in the synthesis of various bioactive molecules . The trimethylsilyl group can act as a protecting group in organic synthesis, which could potentially interact with various enzymes and proteins in a biochemical context .
Molecular Mechanism
It’s possible that the trimethylsilyl group could interact with biomolecules in a specific manner, potentially influencing enzyme activity or gene expression .
Méthodes De Préparation
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves the reaction of 1H-benzimidazole with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions. Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free benzimidazole
Major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the parent benzimidazole, while substitution reactions can introduce various functional groups onto the molecule .
Mécanisme D'action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with molecular targets through its benzimidazole core. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. This can lead to effects such as the disruption of cellular processes in pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole can be compared to other similar compounds, such as:
1-(Trimethylsilyl)imidazole: Used as a silylating agent for alcohols and carbohydrates.
2-(Trimethylsilyl)ethoxymethyl chloride: A reagent used for the protection of amines, alcohols, and carboxylic acids.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another silylating agent used in analytical chemistry.
The uniqueness of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole lies in its combination of the benzimidazole core with the trimethylsilyl-ethoxy-methyl group, providing both stability and reactivity for various applications .
Propriétés
IUPAC Name |
2-(benzimidazol-1-ylmethoxy)ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-8-16-11-15-10-14-12-6-4-5-7-13(12)15/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEIFQABLPHUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)
![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)




![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)

